ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate
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Overview
Description
Ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a carbamoylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate typically involves the reaction of ethyl 4,4,4-trifluorobutyrate with a suitable carbamoylating agent under controlled conditions. One common method involves the use of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carbamoylamino moiety may also play a role in its biological effects by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-[(carbamoylamino)imino]propanoate
- Ethyl (3E)-3-[(carbamoylamino)imino]butanoate
Uniqueness
Ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
ethyl (3E)-3-(carbamoylhydrazinylidene)-4,4,4-trifluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3O3/c1-2-16-5(14)3-4(7(8,9)10)12-13-6(11)15/h2-3H2,1H3,(H3,11,13,15)/b12-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNHRBNCGUROME-UUILKARUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N\NC(=O)N)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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